alpha-Lactylthiamine

Description

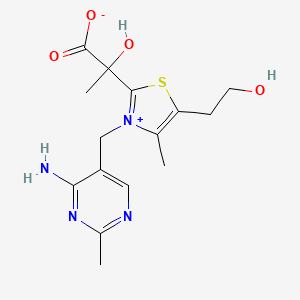

Structure

2D Structure

3D Structure

Properties

CAS No. |

82205-83-2 |

|---|---|

Molecular Formula |

C15H20N4O4S |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-yl]-2-hydroxypropanoate |

InChI |

InChI=1S/C15H20N4O4S/c1-8-11(4-5-20)24-13(15(3,23)14(21)22)19(8)7-10-6-17-9(2)18-12(10)16/h6,20,23H,4-5,7H2,1-3H3,(H2-,16,17,18,21,22) |

InChI Key |

DDZPSVZOYAVAJF-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)(C(=O)[O-])O)CCO |

Canonical SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)(C(=O)[O-])O)CCO |

Synonyms |

alpha-lactylthiamine |

Origin of Product |

United States |

Fundamental Principles of Thiamin Diphosphate Thdp Catalysis and the Intermediacy of α Lactylthiamine

Overview of ThDP-Dependent Enzyme Mechanisms

Role of Thiazolium C2-Carbanion (Ylide) in Nucleophilic Attack

The catalytic cycle of all ThDP-dependent enzymes begins with the deprotonation of the C2 carbon of the thiazolium ring. proteopedia.org This proton is unusually acidic (pKa ≈ 18) due to the adjacent positively charged nitrogen and the ability of the neighboring sulfur atom to stabilize the resulting negative charge. libretexts.org The deprotonation is facilitated by the enzyme's active site, often involving a conserved glutamate (B1630785) residue that interacts with the N1' and 4'-amino group of ThDP's pyrimidine (B1678525) ring, creating a proton relay system. proteopedia.orgnih.gov This process generates a highly nucleophilic C2-carbanion, also known as an ylide. libretexts.org

An ylide is a species with adjacent positive and negative charges on atoms with complete octets. researchgate.net The ThDP ylide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an α-keto acid substrate, such as pyruvate (B1213749). libretexts.orgwikipedia.org This nucleophilic addition is the crucial first step in substrate binding and activation, forming a covalent bond between the cofactor and the substrate. nih.gov

Formation of Covalent Intermediates in α-Keto Acid Decarboxylation

The nucleophilic attack of the ThDP ylide on the carbonyl group of an α-keto acid results in the formation of a tetrahedral covalent adduct. nih.gov In the case of pyruvate as the substrate, this initial intermediate is known as C2-α-lactylthiamin diphosphate (B83284) (LThDP). nih.govnih.gov The formation of this adduct is critical because the positively charged thiazolium ring of ThDP acts as an "electron sink," which is essential for the subsequent decarboxylation step. libretexts.org

Decarboxylation of an α-keto acid is energetically unfavorable because it would place a negative charge on the carbonyl carbon. nih.gov However, by forming the LThDP intermediate, the thiazolium moiety provides a pathway to delocalize and stabilize the electrons that are released upon the departure of carbon dioxide. nih.govwikipedia.org This leads to the formation of a second key covalent intermediate, a resonance-stabilized enamine. nih.govnih.gov This enamine is a central species that can then be protonated or can act as a nucleophile in condensation reactions. nih.govlibretexts.org

Identification and Significance of α-Lactylthiamine as a Central Intermediate

The discovery and characterization of α-lactylthiamine was a pivotal moment in biochemistry, providing concrete evidence for the covalent catalysis model of ThDP action proposed by Ronald Breslow. nih.govupenn.edu It is now recognized as the first key covalent adduct in the enzymatic decarboxylation of pyruvate. nih.govnih.gov

Historical Context of Discovery and Early Characterization

In the late 1950s, Ronald Breslow proposed a revolutionary mechanism for thiamine (B1217682) action based on model studies. upenn.edu He hypothesized that the C2-proton of the thiazolium ring was acidic and could be removed to form a reactive nucleophilic species, a carbene or ylide. nih.govupenn.edu This hypothesis was supported by deuterium (B1214612) exchange experiments in D₂O, where the C2-proton was observed to exchange, a finding confirmed by NMR spectroscopy. upenn.edu

Building on this theoretical framework, in 1961, Holzer and Beaucamp provided the first experimental evidence for the existence of such covalent intermediates in an enzymatic system. pnas.org Working with pyruvate decarboxylase from brewer's yeast, they detected and characterized intermediates they termed "active pyruvate" and "active acetaldehyde (B116499)." pnas.org "Active pyruvate" was identified as α-lactylthiamine pyrophosphate (LThDP), the covalent adduct formed between ThDP and pyruvate prior to decarboxylation. pnas.org This discovery was a landmark, confirming that ThDP acts by forming a covalent bond with its substrate. The characterization of these transient species was later advanced significantly by techniques like rapid-quench ¹H NMR spectroscopy, which allowed for the direct detection and quantification of LThDP and subsequent intermediates like C2α-hydroxyethylthiamin diphosphate (HEThDP) during catalysis. nih.govresearchgate.netacs.org

| Intermediate | Common Name | Method of Detection/Characterization | Key Researchers/Year |

| C2-α-lactylthiamin diphosphate (LThDP) | "Active Pyruvate" | Enzymatic assays, Chromatography, ¹H NMR Spectroscopy. researchgate.netpnas.orgacs.org | Holzer & Beaucamp (1961). pnas.org |

| C2α-hydroxyethylthiamin diphosphate (HEThDP) | "Active Acetaldehyde" | Enzymatic assays, Chromatography, ¹H NMR Spectroscopy. researchgate.netpnas.orgacs.org | Holzer & Beaucamp (1961). pnas.org |

| Enamine Intermediate | - | Stopped-flow Spectrophotometry, Spectroscopic analysis of chromophoric substrate analogues. nih.govnih.gov | - |

Functional Role in Decarboxylative Condensation Reactions

The significance of α-lactylthiamine extends beyond simple decarboxylation. The enamine intermediate formed upon its decarboxylation is a potent nucleophile in its own right and is central to the carbon-carbon bond-forming reactions known as decarboxylative condensations. nih.govlibretexts.org

In these reactions, the enamine, instead of being immediately protonated to release a simple aldehyde, attacks an electrophilic acceptor molecule. libretexts.org A classic example is the reaction catalyzed by transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org In the transketolase mechanism, a ketose donor substrate (e.g., xylulose-5-phosphate) binds to ThDP, forming a covalent adduct analogous to α-lactylthiamine. wikipedia.orgyoutube.com This intermediate then releases an aldose product, leaving a two-carbon fragment (glycolaldehyde) covalently attached to ThDP as the enamine intermediate (specifically, α,β-dihydroxyethyl-ThDP). wikipedia.org This enamine then acts as the nucleophile, attacking an aldose acceptor substrate (e.g., ribose-5-phosphate) to form a new, larger ketose product. wikipedia.orgyoutube.com

Therefore, the formation and subsequent decarboxylation of the initial α-keto acid adduct (like α-lactylthiamine) serves to generate a nucleophilic "activated aldehyde" species (the enamine) that is poised for condensation. nih.gov This dual role highlights the remarkable versatility of ThDP catalysis, where the initial covalent adduct is not just a means to an end (decarboxylation) but a gateway to a wider range of biosynthetic reactions. nih.gov

Enzymatic Catalysis and Mechanistic Elucidation Involving α Lactylthiamine Diphosphate Lthdp

Pyruvate (B1213749) Decarboxylase (PDC) and LThDP Processing

Pyruvate decarboxylase (EC 4.1.1.1) is a key enzyme in anaerobic fermentation, catalyzing the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide. nih.govwikipedia.org This process is critically dependent on the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP) and involves the formation of the covalent intermediate, C2α-lactylthiamin diphosphate (LThDP). nih.govmdpi.com

Pyruvate Activation and LThDP Formation

The catalytic cycle of pyruvate decarboxylase is initiated by the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a highly reactive ylide. nih.govnih.gov This ylide then performs a nucleophilic attack on the carbonyl carbon of the pyruvate substrate. scirp.org This reaction leads to the formation of the tetrahedral intermediate known as C2α-lactylthiamine diphosphate (LThDP). nih.govscirp.org The formation of LThDP is a critical step, effectively activating the pyruvate molecule for the subsequent decarboxylation. nih.gov The enzyme's active site provides a specific environment that facilitates this reaction, a process that is significantly slower in the absence of the enzyme.

Conformational Dynamics and Catalytic Turnover

The binding of substrates and the formation of intermediates like LThDP induce significant conformational changes within the pyruvate decarboxylase enzyme. wikipedia.orgnih.gov These dynamics are essential for catalytic turnover. For instance, in some bacterial PDCs, the binding of an inactive ThDP analog along with pyruvate leads to dramatic conformational changes. nih.gov Studies on the E1 component of the Escherichia coli pyruvate dehydrogenase complex have shown that disordered active site loops become ordered upon the formation of a stable analog of LThDP. researchgate.net This ordering of loops is critical for sequestering the active site from the solvent and for positioning catalytic residues correctly. nih.gov The flexibility and subsequent ordering of these loops play a direct role in controlling the covalent catalysis involving ThDP and its intermediates. nih.gov This dynamic nature ensures that each step of the reaction, from substrate binding to product release, occurs efficiently, allowing for a high catalytic turnover rate.

Computational and Theoretical Insights into PDC Mechanism and LThDP

Computational studies, particularly using density functional theory and molecular dynamics simulations, have provided profound insights into the catalytic mechanism of PDC and the role of LThDP. These studies have helped to map out the potential energy profile of the entire catalytic cycle. scirp.org Theoretical calculations have confirmed that the decarboxylation of LThDP is a critical step with a significant energy barrier. scirp.org These models have also highlighted the roles of specific amino acid residues within the active site. For example, residues such as Glu51, Glu477, and Asp28 in yeast pyruvate decarboxylase have been shown to be crucial for the formation of the ylide, the stabilization of LThDP, and the subsequent protonation steps. scirp.org Computational models have also been used to investigate the geometric and electronic changes that occur during the decarboxylation process, supporting the hypothesis that a specific conformational arrangement of LThDP is necessary for efficient catalysis.

Pyruvate Dehydrogenase Complex (PDHc) E1 Subunit and LThDP

The pyruvate dehydrogenase complex is a large, multi-enzyme assembly that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. mdpi.com The first component of this complex, the E1 subunit (pyruvate dehydrogenase), is also a ThDP-dependent enzyme that processes pyruvate via an LThDP intermediate. nih.govmdpi.com

Interaction of LThDP with PDHc-E1

Interactive Data Table: Key Intermediates and Enzymes

| Compound/Enzyme | Role/Function | Key Research Findings |

| α-Lactylthiamine diphosphate (LThDP) | Covalent intermediate in the decarboxylation of pyruvate. | Formed by the nucleophilic attack of the ThDP ylide on pyruvate. nih.govscirp.org Undergoes decarboxylation within the enzyme active site. wikipedia.orgscirp.org |

| Pyruvate Decarboxylase (PDC) | Enzyme that catalyzes the non-oxidative decarboxylation of pyruvate. | Utilizes ThDP as a cofactor. wikipedia.org Its active site facilitates the formation and decarboxylation of LThDP. researchgate.net |

| Pyruvate Dehydrogenase Complex (PDHc) E1 Subunit | The first enzyme in the PDH complex, initiating the oxidative decarboxylation of pyruvate. | Forms LThDP as an intermediate. mdpi.com Interaction with LThDP induces conformational changes. nih.gov |

| Thiamine Diphosphate (ThDP) | Essential cofactor for PDC and PDHc-E1. | Forms a reactive ylide that attacks pyruvate. nih.govnih.gov |

Kinetic Competence of LThDP in E1-Catalyzed Reactions

Under pre-steady-state conditions, when LThDP is introduced to PDHc-E1, it undergoes partitioning between two pathways: reversion to pyruvate and decarboxylation. nih.gov The rate constant for the decarboxylation step was measured to be 0.4 s⁻¹. nih.gov This rate is more than 100 times slower than the enzyme's turnover number, suggesting that under these experimental conditions, the reaction is significantly limited by factors other than the chemical step of decarboxylation itself. nih.gov These limiting factors likely include the initial binding of the free LThDP to the enzyme and a necessary, but slow, conformational change of the molecule into the V-conformation that is enforced and stabilized by the enzyme's active site. nih.gov Despite the slow observed rate, these findings support the proposal that LThDP is a viable intermediate on the decarboxylation pathway for PDHc-E1. nih.gov

Structural Analogs as Probes for PDHc-E1 Active Site

To overcome the transient nature of reaction intermediates like LThDP, stable structural analogs have been indispensable for elucidating the architecture of the PDHc-E1 active site. Phosphonolactylthiamin diphosphate (PLThDP) is a key analog that has been successfully used in these studies. researchgate.net PLThDP mimics the structure and electrostatic properties of the natural LThDP intermediate. researchgate.net

Crystallographic studies of the E. coli PDHc-E1 in complex with PLThDP have provided high-resolution snapshots of the active site. researchgate.net These structures reveal that the analog is situated at the interface between the N-terminal and middle domains of different subunits, highlighting the cooperative nature of the enzyme's quaternary structure in forming the catalytic center. researchgate.net The use of such analogs has also been instrumental in understanding the binding of the ThDP cofactor itself and has guided the design of novel ThDP analog inhibitors targeting the PDHc-E1 of pathogenic organisms like cyanobacteria. researchgate.netnih.gov These inhibitor design strategies often focus on modifying the core thiazole (B1198619) moiety to block the ThDP-binding pocket, thereby acting as competitive inhibitors. nih.gov

1-Deoxy-D-xylulose 5-Phosphate Synthase (DXPS) and LThDP Activation

In stark contrast to enzymes like PDHc-E1, 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) employs a unique mechanism where the LThDP intermediate is remarkably stable. researchgate.net This stability is central to its catalytic cycle, which involves a ligand-gated activation step for decarboxylation. nih.gov

DXPS-Catalyzed Formation and Stabilization of LThDP Adduct

DXPS, an essential enzyme in bacterial metabolism, catalyzes the reaction between pyruvate and D-glyceraldehyde 3-phosphate (D-GAP). nih.govresearchgate.net The first step is the formation of the LThDP adduct from the enzyme-bound ThDP and pyruvate. researchgate.net Unlike other ThDP-dependent pyruvate decarboxylases, DXPS stabilizes this LThDP intermediate, preventing its premature decarboxylation. researchgate.netresearchgate.net X-ray crystallography of LThDP-bound Deinococcus radiodurans DXPS at 1.94-Å resolution has revealed how two key active site histidine residues (His51 and His304) play a crucial role in stabilizing this intermediate. researchgate.netnih.gov This stabilization is achieved through specific hydrogen bonding interactions that hold the intermediate in a conformation unfavorable for CO₂ release. researchgate.net

Ligand-Gated Mechanism of LThDP Decarboxylation in DXPS

The stabilized LThDP on DXPS is not catalytically inert; its decarboxylation is tightly controlled by a ligand-gated mechanism. nih.gov The reaction is arrested at the LThDP stage until the second substrate, D-GAP, binds to the enzyme. researchgate.netnih.gov The binding of D-GAP acts as a molecular "trigger," inducing a significant conformational change in the enzyme. researchgate.netresearchgate.net This conformational shift, measured to be as large as 17 Å, alters the active site geometry. researchgate.net Specifically, it removes one of the stabilizing histidine residues from the active site, which is thought to trigger the decarboxylation of LThDP to form the subsequent enamine intermediate. researchgate.net This elegant mechanism ensures that the reactive carbanion is generated only in the presence of its acceptor substrate, thereby preventing undesirable side reactions. researchgate.net

Role of Specific Active Site Residues and Networks in LThDP Reactivity

The stability and reactivity of the LThDP intermediate in DXPS are governed by a sophisticated network of active site residues. researchgate.netnih.gov Research suggests that an active site network connects key histidine residues to maintain the enzyme in a "closed" conformation upon pyruvate binding, which stabilizes LThDP. researchgate.net In E. coli DXPS, Arginine 99 (R99) is proposed to be a critical component of this network. researchgate.net Disrupting this network by substituting R99 with alanine (B10760859) (R99A) was found to destabilize the LThDP intermediate and shift the enzyme's conformation towards an "open" state that is permissive for decarboxylation. researchgate.net This network is believed to coordinate the key histidine residues (H51, H304, and H434 in D. radiodurans) to maintain the stabilizing interactions with LThDP, preventing its activation until the trigger molecule binds and disrupts the network. nih.gov

| Enzyme/Mutant | Organism | Key Residue(s) | Role in LThDP Catalysis |

| PDHc-E1 | Escherichia coli | Not specified | Catalyzes decarboxylation of LThDP, though the rate is limited by binding/conformational changes. nih.gov |

| DXPS | Deinococcus radiodurans | His51, His304 | Stabilize the LThDP intermediate via hydrogen bonds, preventing premature decarboxylation. researchgate.netnih.gov |

| DXPS | Escherichia coli | Arg99 | Essential component of an active site network that maintains a closed, stable conformation for LThDP. researchgate.net |

| DXPS (R99A) | Escherichia coli | Ala99 (mutant) | Disrupts the stabilizing network, leading to LThDP destabilization and a shift to an open conformation. researchgate.net |

Aldehyde-Based Activation and Substrate Promiscuity in DXPS

The ligand-gated mechanism of DXPS is not exclusively triggered by its natural substrate, D-GAP. The enzyme exhibits a degree of substrate promiscuity, responding to other molecular cues. nih.govnih.gov Studies have demonstrated that the α-hydroxy aldehyde moiety of D-GAP is the key feature sufficient to induce LThDP decarboxylation. nih.gov Consequently, a variety of other aldehydes, including D-glyceraldehyde (D-GA) and other aliphatic aldehydes, can also serve as effective triggers for the decarboxylation step. nih.govnih.gov Furthermore, even molecular oxygen can act as a trigger, highlighting the enzyme's capacity to engage in alternative chemistries. nih.govnih.gov This ability of DXPS to respond to different small molecules supports the hypothesis that it may function as a metabolic sensor, adapting its catalytic activity in response to the changing chemical environment within the cell. nih.gov

Acetolactate Synthase (ALS) and Related ThDP Enzymes

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine diphosphate (ThDP)-dependent enzyme that plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, fungi, and bacteria. wikipedia.orgresearchgate.netnih.gov It catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate (B3167203) or, alternatively, one molecule of pyruvate and one molecule of 2-oxobutanoate (B1229078) to produce 2-aceto-2-hydroxybutyrate. wikipedia.orgnih.gov

The catalytic mechanism of ALS, like other ThDP-dependent enzymes, proceeds through a series of covalent intermediates. The process begins with the deprotonation of the C2 carbon of the thiazolium ring of ThDP to form a reactive ylide or carbanion. researchgate.netebi.ac.uk This nucleophilic carbanion then attacks the carbonyl carbon of a pyruvate molecule. ebi.ac.ukebi.ac.uk This addition results in the formation of the C2-α-lactylthiamin diphosphate (LThDP) intermediate. researchgate.netnih.govnih.gov Following its formation, LThDP undergoes non-oxidative decarboxylation to yield a key carbanionic species known as the hydroxyethyl-ThDP (HEThDP) enamine. researchgate.netebi.ac.uk It is this intermediate that then reacts with a second α-keto acid substrate. researchgate.net

The existence and structure of key intermediates, including LThDP, have been confirmed through cryocrystallography of enzymes like pyruvate oxidase, providing tangible snapshots of the catalytic cycle. nih.gov Studies on various enzymes, including yeast pyruvate decarboxylase and the E1 subunit of the pyruvate dehydrogenase complex, support the kinetic competence of LThDP as a true intermediate on the decarboxylation pathway. nih.gov

LThDP Intermediate in ALS Oxygenase Reaction

In addition to its primary synthase function, acetolactate synthase exhibits a secondary, oxygen-consuming side reaction known as the oxygenase reaction. nih.govnih.gov This activity involves the reaction of an enzyme-bound intermediate with molecular oxygen instead of a second α-keto acid. The LThDP intermediate plays a central, albeit indirect, role in this process.

The key intermediate that reacts with molecular oxygen is the hydroxyethyl-ThDP (HEThDP) carbanion, which is formed directly from the decarboxylation of LThDP. nih.gov The oxygenase reaction competes with the normal synthase reaction for this common HEThDP intermediate. Inhibition of the oxygenase reaction by high concentrations of the primary substrates (pyruvate or α-ketobutyrate) is evidence of this competition. nih.gov

The mechanism suggests that the LThDP intermediate must first decarboxylate to HEThDP before a second substrate can bind. nih.gov Oxygen can then access and react with this carbanionic intermediate. This reaction is thought to generate reactive oxygen species, a phenomenon supported by the detection of chemiluminescence during the oxygenase activity of ALS, which suggests the formation of singlet oxygen. nih.gov The incomplete inhibition of the oxygenase reaction by high concentrations of α-keto acid substrates indicates that oxygen may have more than one route of access to the HEThDP intermediate. nih.gov

The relative rates of the synthase and oxygenase activities can be influenced by various divalent metal ions (e.g., Mg²⁺, Mn²⁺), though the promiscuity of the enzyme's metal requirement suggests the metal is not intimately involved in the chemical steps of either reaction. nih.gov

Substrate Competition and Reaction Intermediates in ALS

Acetolactate synthase demonstrates notable substrate competition, a key feature of its role in directing metabolic flux towards the synthesis of different branched-chain amino acids. The enzyme utilizes either two molecules of pyruvate or one molecule of pyruvate and one of α-ketobutyrate. nih.govnih.gov This competition occurs at the step following the formation and decarboxylation of the initial LThDP intermediate.

The catalytic cycle begins with the formation of LThDP from the first pyruvate molecule. After decarboxylation, the resulting HEThDP intermediate can react with one of two competing substrates:

Reaction with Pyruvate: If HEThDP reacts with a second molecule of pyruvate, the product is 2-acetolactate, a precursor for the biosynthesis of valine and leucine. wikipedia.orgnih.gov

Reaction with α-Ketobutyrate: If HEThDP reacts with a molecule of α-ketobutyrate (also known as 2-oxobutanoate), the product is 2-aceto-2-hydroxybutyrate, a precursor for isoleucine synthesis. wikipedia.orgnih.gov

The partitioning of the HEThDP intermediate between these two reaction pathways is determined by the relative concentrations and the enzyme's affinity for each of the acceptor substrates. This competition is fundamental to the physiological regulation of branched-chain amino acid pools within the cell.

High concentrations of pyruvate or α-ketobutyrate also compete with molecular oxygen for the HEThDP intermediate, thereby inhibiting the oxygenase side reaction as previously described. nih.gov This highlights the central role of the HEThDP intermediate, derived from LThDP, as a branching point for multiple catalytic outcomes.

The table below summarizes the key reaction intermediates and competing substrates in the ALS catalytic cycle.

| Initial Substrate | Initial Intermediate | Decarboxylated Intermediate | Acceptor Substrate | Final Product | Metabolic Pathway |

| Pyruvate | C2-α-Lactylthiamin Diphosphate (LThDP) | Hydroxyethyl-ThDP (HEThDP) | Pyruvate | 2-Acetolactate | Valine, Leucine Biosynthesis |

| Pyruvate | C2-α-Lactylthiamin Diphosphate (LThDP) | Hydroxyethyl-ThDP (HEThDP) | α-Ketobutyrate | 2-Aceto-2-hydroxybutyrate | Isoleucine Biosynthesis |

| Pyruvate | C2-α-Lactylthiamin Diphosphate (LThDP) | Hydroxyethyl-ThDP (HEThDP) | Molecular Oxygen (O₂) | Acetate + CO₂ | Oxygenase Side-Reaction |

Synthetic Methodologies for α Lactylthiamine and Its Mechanistic Analogs

Preparation of Isotopically Labeled α-Lactylthiamine for Mechanistic Investigations

Synthesis with 13C Pyruvate (B1213749) for NMR Studies

The investigation of enzymatic mechanisms often necessitates the use of isotopically labeled substrates to trace metabolic pathways and elucidate reaction intermediates. In the context of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, the synthesis of specific intermediates using labeled precursors is crucial for Nuclear Magnetic Resonance (NMR) spectroscopy studies. For alpha-Lactylthiamine, which exists as the C2α-lactylThDP (LThDP) adduct, employing 13C-labeled pyruvate allows for the direct observation and characterization of its formation and subsequent transformations within the enzyme's active site.

A key study utilized [13C3]pyruvate to monitor the decarboxylation of LThDP by the enzyme 1-deoxy-d-xylulose-5-phosphate synthase (DXPS) nih.gov. This approach enables researchers to track the fate of the carbon atoms originating from pyruvate during the catalytic cycle, providing insights into the enzyme's mechanism, particularly its regulation of LThDP decarboxylation.

Methodology and Experimental Setup

The synthesis and subsequent NMR analysis involve the following key steps and conditions:

Labeled Precursor: [13C3]pyruvate was employed as the carbon source for the LThDP intermediate.

Enzyme Incubation: The enzyme, 1-deoxy-d-xylulose-5-phosphate synthase (DXPS), was incubated with the labeled pyruvate under specific buffer conditions designed to facilitate the reaction and subsequent NMR analysis. The typical reaction mixture contained 5 μM of DXPS and 500 μM of [13C3]pyruvate in an NMR reaction buffer. This buffer consisted of 50 mM HEPES at pH 8, supplemented with 100 mM NaCl, 2 mM MgCl2, and 1 mM ThDP, with 10% D2O to serve as the NMR solvent nih.gov.

Reaction Conditions: The mixture was incubated at a controlled temperature of 6 °C for 15 minutes to allow for the formation of the LThDP intermediate.

Quenching and Sample Preparation: Following the incubation period, the reaction was quenched by boiling the mixture at 95 °C for 5 minutes. To isolate the soluble products and remove the enzyme, the quenched solution was passed through a 10 kDa microcentrifuge filter. Gadobutrol (B1674391) was then added to the filtrate at a final concentration of 250 μM to enhance the NMR signal of the target product, bicarbonate (HCO3−), which is formed upon LThDP decarboxylation nih.gov.

NMR Spectroscopy: The 13C NMR spectra were acquired using a Bruker Avance spectrometer equipped with a TCI cryogenic probe. Experiments were performed at 150 MHz (13C) and 25 °C. The acquisition parameters included a 35° 13C excitation pulse, 880 scans per FID, a 150 ms (B15284909) acquisition time per FID, and a 3-second relaxation delay between successive scans to ensure optimal signal-to-noise ratio. Control spectra were also recorded for 500 μM [13C3]pyruvate and 50 μM [13C]bicarbonate under identical conditions for comparison nih.gov.

Research Findings from NMR Studies

The primary objective of these NMR studies was to detect the formation of bicarbonate (HCO3−) as a direct consequence of LThDP decarboxylation. By tracking the 13C label from pyruvate, researchers could confirm the proposed reaction pathway. The presence of bicarbonate, evidenced by its characteristic 13C NMR signal, provided direct evidence for the decarboxylation event. This methodology allows for the quantitative assessment of the reaction's progress and the identification of factors that might influence the rate of LThDP decarboxylation, such as specific enzyme variants or the presence of cosubstrates nih.gov.

Data Table: Synthesis and NMR Analysis of LThDP Intermediate

| Parameter | Value |

| Labeled Precursor | [13C3]pyruvate |

| Enzyme Used | 1-deoxy-d-xylulose-5-phosphate synthase (DXPS) |

| Pyruvate Concentration | 500 μM |

| Enzyme Concentration | 5 μM |

| NMR Reaction Buffer | 50 mM HEPES, pH 8, 100 mM NaCl, 2 mM MgCl2, 1 mM ThDP, 10% D2O |

| Incubation Temperature | 6 °C |

| Incubation Time | 15 min |

| Quenching Method | Boiling at 95 °C for 5 min |

| NMR Detection Target | Bicarbonate (HCO3−) formation (indicating LThDP decarboxylation) |

| NMR Spectrometer | Bruker Avance |

| 13C Frequency | 150 MHz |

| Acquisition Parameters | 35° 13C excitation pulse, 880 scans/FID, 150 ms acquisition time/FID, 3s relaxation delay |

| Sample Preparation for NMR | Reaction mixture filtered (10 kDa microcentrifuge filter tubes), then gadobutrol (250 μM final) added to enhance HCO3− signal. |

Advanced Spectroscopic and Structural Methodologies for α Lactylthiamine Studies

Kinetic Studies of LThDP Formation and Reactivity

Rate Constants for Decarboxylation and Reversion

The decarboxylation of LThDP is a pivotal step in the ThDP-dependent catalytic cycle, leading to the release of carbon dioxide (CO₂) and the formation of a reactive carbanion/enamine intermediate. The reversion of LThDP to its precursor molecules, pyruvate (B1213749) and thiamine (B1217682), also occurs and is influenced by the enzyme's environment.

Decarboxylation Rate Constants: The rate at which LThDP undergoes decarboxylation varies significantly depending on the reaction conditions, including the presence and nature of the enzyme.

In model studies conducted in tetrahydrofuran, the first-order rate constant for the decarboxylation of alpha-lactylthiamin has been reported to exceed 50 s⁻¹ nih.gov.

Under non-enzymatic conditions in aqueous solutions, the decarboxylation of alpha-lactylthiamin exhibits rate constants of 4.0 x 10⁻⁵ s⁻¹ at pH 7 and 1.1 x 10⁻⁴ s⁻¹ at pH 4 researchgate.netacs.orgresearchgate.net. These values are considerably lower than those typically observed for enzymatic turnover.

For the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), the decarboxylation of LThDP is substantially accelerated, by at least 600-fold, upon the binding of the cosubstrate d-glyceraldehyde-3-phosphate (d-GAP), which functions as a trigger molecule for this process researchgate.netbiorxiv.org.

Reversion Rate Constants: LThDP can also undergo reversion, breaking down into pyruvate and thiamine. Comparative studies of enzymatic processes indicate that the reversion of LThDP to pyruvate and thiamine, when occurring on an enzyme, is approximately 100 times faster than its decarboxylation researchgate.net. While specific rate constants for reversion are not as extensively detailed as those for decarboxylation, this comparison highlights that the enzyme's catalytic environment more effectively promotes the reversion pathway than the acceleration of decarboxylation.

| Reaction/Intermediate | Conditions | Rate Constant (s⁻¹) | Reference |

| Decarboxylation of alpha-lactylthiamin | Model study (tetrahydrofuran) | > 50 | nih.gov |

| Decarboxylation of alpha-lactylthiamin | Non-enzymatic, pH 7 | 4.0 x 10⁻⁵ | researchgate.netacs.orgresearchgate.net |

| Decarboxylation of alpha-lactylthiamin | Non-enzymatic, pH 4 | 1.1 x 10⁻⁴ | researchgate.netacs.orgresearchgate.net |

| Decarboxylation of LThDP | With PDHc-E1 (pre-steady-state) | 0.4 | nih.gov |

| LThDP Formation | Perturbed active site loops (PDHc variants) | Up to 900-fold slower | mdpi.comresearchgate.net |

| LThDP Decarboxylation | DXPS with d-GAP (enhancement factor) | ~600-fold | researchgate.netbiorxiv.org |

| Reversion of LThDP to pyruvate and thiamine (on enzyme) | Relative to decarboxylation | ~100x faster | researchgate.net |

Compound List:

alpha-Lactylthiamine

Thiamine diphosphate (B83284) (ThDP)

Pyruvate

C2-alpha-lactylthiamin diphosphate (LThDP)

Carbon Dioxide (CO₂)

Acetyl-CoA

D-glyceraldehyde-3-phosphate (d-GAP)

1-Deoxy-D-xylulose-5-phosphate (DXP)

Thiamine

Metabolic Pathway Integration and Biological Significance of α Lactylthiamine

Role in Central Carbon Metabolism

α-Lactylthiamine, through its involvement with thiamine (B1217682) diphosphate (B83284) (ThDP), is intricately linked to central carbon metabolism, impacting key pathways such as pyruvate (B1213749) metabolism and the tricarboxylic acid (TCA) cycle.

Pyruvate Metabolism and Entry into TCA Cycle

Thiamine diphosphate (ThDP) is a critical cofactor for enzymes involved in pyruvate metabolism, most notably the pyruvate dehydrogenase complex (PDHc). The PDHc catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle. α-Lactylthiamine, or more specifically, the C2α-lactylthiamin diphosphate (LThDP) intermediate, is formed when pyruvate reacts with ThDP. This intermediate is central to the catalytic mechanism of ThDP-dependent enzymes like PDHc nih.govnih.govnih.govresearchgate.netmhmedical.com. The formation of LThDP is a key step in generating acetyl-CoA, which is the primary fuel for the TCA cycle nih.govttuhsc.edulibretexts.orgkhanacademy.orgwikipedia.org. The efficiency of LThDP formation and subsequent decarboxylation is crucial for the flux of carbon from glycolysis into the TCA cycle, thereby influencing cellular energy production ttuhsc.edunih.gov.

Connection to Glycolysis and Anaplerotic Pathways

As a derivative of thiamine, α-Lactylthiamine's influence extends to pathways that connect with glycolysis. The initial steps of pyruvate metabolism, where LThDP is formed, are directly downstream of glycolysis, which breaks down glucose into pyruvate ttuhsc.edunih.gov. The pyruvate dehydrogenase complex, utilizing ThDP and thus indirectly involving LThDP, links glycolysis to the TCA cycle. While direct links to anaplerotic pathways (which replenish TCA cycle intermediates) are not explicitly detailed for α-Lactylthiamine itself, its role in maintaining the flux through the TCA cycle indirectly supports the availability of intermediates for anaplerotic reactions. For instance, the efficient operation of the TCA cycle ensures the regeneration of oxaloacetate, a key anaplerotic substrate that combines with acetyl-CoA to initiate the cycle nih.govwikipedia.orgradiopaedia.org.

α-Lactylthiamine in Isoprenoid Biosynthesis: The MEP Pathway

α-Lactylthiamine's significance is particularly pronounced in the context of the methylerythritol phosphate (B84403) (MEP) pathway, a crucial route for isoprenoid biosynthesis in bacteria, plants, and apicomplexan parasites, but absent in humans nih.govpnas.orgmdpi.comresearchgate.net.

DXPS as a Branch-Point Enzyme

The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) is the initial and rate-limiting enzyme of the MEP pathway nih.govmdpi.commdpi.comresearchgate.net. DXPS catalyzes the ThDP-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP) nih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govnih.govpnas.orgresearchgate.net. Crucially, DXP serves as a branch-point metabolite, feeding into the synthesis of essential cofactors such as thiamine diphosphate (ThDP) itself, pyridoxal (B1214274) phosphate (PLP), and the isoprenoid precursors dimethylallyl diphosphate (DMADP) and isopentenyl diphosphate (IDP) nih.govmdpi.comnih.govnih.govresearchgate.netacs.org. This central role makes DXPS a critical enzyme for bacterial survival and adaptation, as isoprenoids are vital for cell wall components, membrane fluidity, and electron transport chains nih.govresearchgate.net. The enzyme's mechanism involves the formation of a stable C2α-lactylthiamin diphosphate (LThDP) intermediate from pyruvate and ThDP, which is then triggered for decarboxylation by D-GAP researchgate.netresearchgate.netnih.govpnas.org.

Essentiality of DXP (derived from LThDP) for Bacterial Cofactor Synthesis

DXP, the product catalyzed by DXPS involving the LThDP intermediate, is essential for the de novo biosynthesis of several vital bacterial compounds. Beyond its role in isoprenoid synthesis, DXP is a precursor for the synthesis of ThDP and PLP nih.govnih.govnih.govresearchgate.netacs.org. ThDP is the active form of thiamine and serves as a cofactor for numerous enzymes, including DXPS itself, highlighting a crucial self-regulatory loop. PLP is another essential cofactor involved in amino acid metabolism and other biochemical processes. Therefore, the pathway initiated by DXPS, which involves the LThDP intermediate, is fundamental for maintaining cellular functions through the supply of these essential cofactors and metabolic building blocks nih.govmdpi.comnih.gov.

Implications for Bacterial Pathogenesis and Antimicrobial Target Discovery

The unique role of DXPS in bacterial metabolism, coupled with its absence in humans, positions it as a highly attractive target for antimicrobial drug development nih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govacs.org. Disrupting the MEP pathway by inhibiting DXPS can simultaneously impair the synthesis of isoprenoids, ThDP, and PLP, thereby severely compromising bacterial growth and survival researchgate.netnih.govacs.org. Research has focused on developing selective inhibitors of DXPS, such as alkylacetylphosphonates (alkylAPs), which mimic pyruvate and form stable adducts with ThDP, effectively blocking the enzyme's catalytic cycle mdpi.comresearchgate.netresearchgate.netnih.gov. The understanding of DXPS's unique ligand-gated mechanism, involving the stable LThDP intermediate and its trigger-dependent decarboxylation, provides specific points for inhibitor design researchgate.netresearchgate.netnih.govpnas.org. Targeting DXPS offers a strategy to combat bacterial infections by interfering with essential metabolic processes that are distinct from human pathways, potentially leading to novel antibiotics with reduced host toxicity mdpi.comresearchgate.netresearchgate.netnih.govacs.org.

Computational and Theoretical Studies on α Lactylthiamine Mechanisms

Quantum Mechanical (QM) and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Quantum mechanical methods, often coupled with molecular mechanics (QM/MM) to balance accuracy and computational cost, have been extensively employed to model the electronic structure and reaction energetics of α-Lactylthiamine. These simulations are particularly adept at describing bond breaking and formation, essential for understanding decarboxylation processes.

Molecular Dynamics (MD) Simulations for Conformational Changes

Molecular dynamics (MD) simulations offer a powerful approach to investigate the temporal evolution of molecular systems, capturing the dynamic behavior and conformational flexibility of α-Lactylthiamine within its biological context.

MD simulations have been employed to explore how α-Lactylthiamine, or related species, interacts with and influences the conformation of L-thiamine diphosphate (B83284) (LThDP) and the enzyme active site. These simulations reveal that α-Lactylthiamine exhibits considerable conformational plasticity. Furthermore, the binding of substrates or other ligands within the enzyme's active site can induce significant conformational shifts in the LThDP cofactor. These dynamic changes are crucial for modulating the catalytic activity and substrate specificity of thiamine-dependent enzymes. Analysis of metrics such as root-mean-square deviation (RMSD) and principal component analysis (PCA) helps to identify key collective motions and stable conformational ensembles adopted by the system upon ligand interaction.

Future Directions in α Lactylthiamine Research

Exploring Novel ThDP-Dependent Enzymes and Their LThDP Intermediates

A primary avenue for future research lies in the discovery and characterization of novel ThDP-dependent enzymes and their corresponding LThDP intermediates. While enzymes such as pyruvate (B1213749) decarboxylase and benzaldehyde lyase are well-studied, a vast number of ThDP-dependent enzymes with unique substrate specificities and catalytic mechanisms likely remain undiscovered. The exploration of microbial genomes and metagenomic libraries, coupled with advanced bioinformatics tools, will be instrumental in identifying new enzyme candidates.

Once identified, detailed kinetic and structural studies will be essential to elucidate the role of the LThDP intermediate in these novel enzymatic reactions. Techniques such as X-ray crystallography can provide high-resolution snapshots of the enzyme active site with the LThDP intermediate bound, offering invaluable insights into the specific protein-cofactor interactions that govern catalysis. nih.gov

Table 1: Examples of ThDP-Dependent Enzymes and their LThDP Intermediates

| Enzyme | Organism | Substrate(s) | LThDP Intermediate Role |

| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | Precursor to acetaldehyde (B116499) formation |

| Benzaldehyde Lyase | Pseudomonas fluorescens | Benzaldehyde, (R)-Benzoin | Key intermediate in the reversible C-C bond cleavage/formation |

| 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) | Escherichia coli | Pyruvate, D-glyceraldehyde-3-phosphate | A long-lived adduct that precedes the formation of DXP |

| Transketolase | Various | Xylulose-5-phosphate, Ribose-5-phosphate | C2-ketol group transfer |

Advanced Spectroscopic Probes for Transient LThDP Species

The transient nature of the LThDP intermediate presents a significant challenge to its detailed characterization. Future research will increasingly rely on the development and application of advanced spectroscopic techniques to capture and analyze these fleeting species in real-time.

Time-resolved circular dichroism (CD) spectroscopy is a powerful tool for monitoring conformational changes in both the enzyme and the cofactor-substrate adduct during the catalytic cycle. nih.gov By observing changes in the CD signal on the millisecond timescale, researchers can gain insights into the dynamics of LThDP formation and decay.

Nuclear magnetic resonance (NMR) spectroscopy, particularly in combination with rapid-quench techniques, allows for the direct detection and quantification of LThDP and other covalent intermediates under steady-state conditions. researchgate.net Isotope labeling of substrates and the ThDP cofactor can further enhance the sensitivity and specificity of these NMR experiments. Computational studies, including quantum mechanics/molecular mechanics (QM/MM) methods, will be crucial for interpreting complex spectroscopic data and assigning specific spectral features to the various states of the LThDP intermediate. uni-goettingen.de

Rational Design of Mechanistic Probes and Enzyme Modulators

The development of novel mechanistic probes and enzyme modulators that specifically target the LThDP intermediate is a promising area for future research. The rational design of substrate analogs and inhibitors can provide powerful tools to dissect the catalytic mechanism and to validate ThDP-dependent enzymes as potential drug targets.

One strategy involves the synthesis of non-reactive LThDP analogs that can "trap" the enzyme in a specific conformational state, allowing for detailed structural and spectroscopic analysis. nih.gov Furthermore, the design of thiamine (B1217682) analogs with modified thiazolium or pyrimidine (B1678525) rings can be used to probe the electronic and steric requirements for efficient catalysis. nih.govchemrxiv.org By systematically altering the structure of these analogs, researchers can map the active site and identify key interactions that stabilize the LThDP intermediate. nih.govchemrxiv.org This knowledge can then be used to design potent and selective enzyme inhibitors. For instance, acylphosphonates have been developed as highly selective inhibitors of DXPS, demonstrating the potential of targeting the unique substrate-binding pocket of individual ThDP-dependent enzymes. chemrxiv.org

Elucidating Multifunctionality and Metabolic Regulation of DXPS

1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) represents a particularly interesting target for future research due to its central role in the biosynthesis of isoprenoids and the vitamins thiamine and pyridoxal (B1214274). The enzyme exhibits a "ligand-gated" mechanism where the binding of the first substrate, pyruvate, leads to the formation of a stable LThDP intermediate. This intermediate is then activated for decarboxylation upon the binding of the second substrate, D-glyceraldehyde-3-phosphate.

Future studies will aim to unravel the intricate molecular details of this regulatory mechanism. Understanding how the binding of the second substrate triggers the decarboxylation of the LThDP intermediate is a key question that remains to be fully answered. Moreover, investigating the potential for allosteric regulation of DXPS by downstream metabolites could reveal novel feedback mechanisms that control the flux through the MEP pathway. Given its critical role in bacteria, DXPS is a promising target for the development of new antibiotics, and a deeper understanding of its regulation will be crucial for these efforts.

Understanding Solvent Effects and Protein Environment on LThDP Reactivity

The reactivity of the LThDP intermediate is profoundly influenced by its immediate environment within the enzyme's active site, including the surrounding solvent molecules and amino acid residues. Future research will focus on dissecting the contributions of these environmental factors to the stability and catalytic activity of LThDP.

Computational approaches, such as molecular dynamics (MD) simulations and QM/MM calculations, will be invaluable for modeling the dynamic interactions between the LThDP intermediate, water molecules, and the protein. nih.gov These simulations can provide insights into how the enzyme environment modulates the pKa of key residues and the cofactor itself, thereby influencing the rates of proton transfer and other critical steps in the catalytic cycle. nih.gov

Experimental studies using site-directed mutagenesis can be employed to probe the function of specific amino acid residues in the active site. By systematically replacing residues that are predicted to interact with the LThDP intermediate, researchers can experimentally validate the predictions from computational models. Furthermore, studying the effects of organic co-solvents on enzyme kinetics and stereoselectivity can provide additional information about the role of the solvent in catalysis. nih.gov A comprehensive understanding of these environmental effects is essential for the rational engineering of ThDP-dependent enzymes with improved catalytic efficiency or novel substrate specificities.

Q & A

Q. How should conflicting results about this compound’s antioxidant properties be addressed in meta-analyses?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Stratify studies by model system (e.g., cell-free vs. cellular assays) and ROS detection methods (e.g., DCFH-DA vs. EPR). Use random-effects models to account for heterogeneity. Sensitivity analyses can identify outlier studies, and publication bias should be assessed via funnel plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.